molecular formula C20H15NO2S B022727 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one CAS No. 329217-07-4

7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

Cat. No.: B022727
CAS No.: 329217-07-4
M. Wt: 333.4 g/mol
InChI Key: ILEHOLFZCSNFEM-UHFFFAOYSA-N
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Description

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (CAS: 329217-07-4) is a dibenzothiazepine derivative characterized by a benzyloxy substituent at position 7 and a ketone group at position 11. Its molecular formula is C₂₀H₁₅NO₂S, with a molecular weight of 333.40 g/mol . The compound belongs to a class of tricyclic heterocycles, where the thiazepine ring (containing sulfur and nitrogen) is fused with two benzene rings. This structural framework is shared with pharmacologically active compounds, such as antipsychotics (e.g., Quetiapine derivatives) .

Properties

IUPAC Name

2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHOLFZCSNFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441902
Record name 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329217-07-4
Record name 7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329217-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4-Benzyloxy-2-(2-Carbomethoxy)thiophenylaniline

The primary route to 7-Benzyloxy-10,11-dihydrodibenzo[b,f] thiazepin-11-one begins with 4-benzyloxy-2-(2-carbomethoxy)thiophenylaniline as the precursor . The synthesis proceeds via intramolecular cyclization, where the thioamide group facilitates ring closure. Key steps include:

  • Activation of the Carbomethoxy Group : The methyl ester undergoes hydrolysis under acidic or basic conditions to generate a reactive carboxylic acid intermediate.

  • Nucleophilic Attack : The aniline nitrogen attacks the electrophilic carbonyl carbon, forming the seven-membered thiazepine ring.

  • Dehydration : Elimination of water completes the cyclization, yielding the dibenzothiazepinone skeleton.

This method requires precise temperature control (typically 80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or toluene . Yields are moderate (50–65%), with purity dependent on recrystallization from ethanol/ether mixtures . The benzyloxy group remains stable under these conditions due to its electron-donating properties, which prevent premature deprotection.

Lactam Reduction of Thiazepinone Intermediates

A patent by discloses a reduction-based approach starting from 10-(4-piperidinyl)-dibenzo[b,f] thiazepin-11(10H)-one. Although the example focuses on piperidine-substituted analogs, the methodology applies to the target compound by omitting the piperidine moiety. The process involves:

  • Lithium Aluminium Hydride (LiAlH4) Reduction : The lactam carbonyl is reduced to a secondary amine, converting the thiazepinone to a dihydrothiazepine.

  • Acid Workup : Treatment with hydrochloric acid protonates the amine, facilitating isolation as a hydrochloride salt.

  • Deprotection (if applicable) : For protected derivatives, catalytic hydrogenation or acidolysis removes benzyl or carbamate groups.

Critical parameters include solvent choice (tetrahydrofuran or diethyl ether) and reaction duration (2–6 hours at reflux). This method achieves higher yields (70–80%) but requires anhydrous conditions to prevent LiAlH4 decomposition . Post-reduction purification via column chromatography ensures >95% purity, as confirmed by HPLC .

Chlorination-Initiated Ring Closure

Adapting methods from oxazepine synthesis , phosphorus oxychloride (POCl3) serves as a chlorinating agent to activate carbonyl groups for cyclization. For the thiazepine analog:

  • Chlorination : POCl3 reacts with a precursor amide, forming an imidoyl chloride intermediate.

  • Intramolecular Cyclization : The chloride intermediate undergoes nucleophilic substitution with a neighboring thiol group, forming the thiazepine ring.

  • Benzyloxy Introduction : Electrophilic aromatic substitution installs the benzyloxy group at the 7-position using benzyl bromide under basic conditions (e.g., K2CO3).

This route is advantageous for scalability, with patent examples describing multi-gram syntheses . However, POCl3’s moisture sensitivity necessitates rigorous drying, and yields are variable (45–60%) due to competing side reactions. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with aromatic protons at δ 7.2–7.4 ppm verifying the benzyloxy substitution .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Cyclization 4-Benzyloxy-2-(2-carbomethoxy)thiophenylanilineDMF, H2SO450–6590–95Lab-scale
Lactam Reduction 10-(4-Piperidinyl)thiazepinoneLiAlH4, HCl70–80>95Pilot-scale
POCl3 Cyclization Amide precursorPOCl3, benzyl bromide45–6085–90Industrial

Key Findings :

  • The lactam reduction route offers the highest yields and purity, making it preferable for small-scale API production .

  • Cyclization methods are more direct but require optimization to minimize byproducts .

  • POCl3-based synthesis balances cost and scalability but demands stringent safety protocols .

Analytical Characterization

Successful synthesis is validated through:

  • Melting Point : 240–242°C (consistent across suppliers) .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ at m/z 334.4 (calculated for C20H15NO2S: 333.4) .

  • Infrared (IR) Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dopamine D2 Receptor Antagonism

One of the primary applications of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is its role as a dopamine D2 receptor antagonist . Research indicates that derivatives of this compound can effectively block dopamine receptors, which is beneficial in treating various psychiatric disorders such as schizophrenia and bipolar disorder .

Neuropsychiatric Disorders Treatment

Due to its pharmacological profile, this compound has been explored for its potential in treating:

  • Schizophrenia : By antagonizing D2 receptors, it may help alleviate symptoms associated with this condition.
  • Bipolar Disorder : Its action on dopamine pathways can stabilize mood swings.
  • Tourette Syndrome : The modulation of dopamine transmission may reduce tic severity .

Case Study 1: Antipsychotic Efficacy

A study demonstrated that compounds related to 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one exhibited significant antipsychotic effects in animal models. These findings suggest that the compound could serve as a foundation for developing new antipsychotic medications .

Case Study 2: Pharmacological Profile

In another investigation, the pharmacological profile of derivatives was assessed through binding affinity assays and behavioral tests. Results indicated that certain modifications to the structure enhanced receptor selectivity and reduced side effects commonly associated with traditional antipsychotics .

Mechanism of Action

The mechanism of action of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to these targets, leading to changes in their activity. The thiazepine ring structure allows for interactions with various biological pathways, potentially modulating processes like neurotransmission or cellular signaling.

Comparison with Similar Compounds

Substituent Position and Type

Key structural analogs differ in substituent positions and functional groups:

Compound Name CAS Molecular Formula Substituents Key Features
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one 329217-07-4 C₂₀H₁₅NO₂S 7-Benzyloxy, 11-keto High lipophilicity, tricyclic core
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine (Quetiapine Impurity G) 3159-07-7 C₁₃H₉NOS Parent structure (no substituents) Intermediate for antipsychotics
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one 950858-27-2 C₁₅H₁₄N₂OS 8-Amino, 10-ethyl Enhanced hydrogen bonding potential
11-Ethyl-7-hydroxydibenzo[b,f]thiepin-10(11H)-one N/A C₁₆H₁₄O₂S 7-Hydroxy, 11-ethyl Reduced lipophilicity vs. benzyloxy
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide N/A C₂₃H₁₇F₃N₂O₃ Oxazepine core (O instead of S), 4-fluorophenyl Altered electronic properties

Impact of Heteroatom Substitution

  • Thiazepine vs. For example, oxazepine derivatives in showed varied D2 dopamine receptor affinity due to electronic effects .

Physicochemical Properties

Property 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine 8-Amino-10-ethyl Derivative
Molecular Weight 333.40 g/mol 227.28 g/mol 270.35 g/mol
LogP (Predicted) High (benzyloxy group) Moderate Moderate (amino group)
Solubility Low (lipophilic) Low Moderate (polar amino)
Key Functional Groups Benzyloxy, ketone Ketone Amino, ethyl

Analytical Data Comparison

Compound LCMS RT (min) HRMS (Observed) HRMS (Theoretical)
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one N/A N/A 333.40 (MW)
10-Ethyl-N-(4-methoxyphenyl) Derivative 5.27 421.1217 421.1215
N-(4-Methoxybenzyl)-10-methyl Derivative 4.97 421.1 421.1217

Biological Activity

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (CAS Number: 329217-07-4) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is C20_{20}H15_{15}NO2_2S. Its structure features a thiazepine ring fused with two benzene rings, which contributes to its biological activity.

PropertyValue
Molecular Weight345.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot available

Pharmacological Effects

Research indicates that 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one exhibits several pharmacological properties:

  • Prostaglandin Antagonism : The compound has been shown to antagonize the actions of contractile prostaglandins such as PGF2_2, PGG2_2, and TXA2_2. This mechanism suggests potential therapeutic applications in treating allergic conditions like asthma, where excessive bronchial contraction occurs due to these prostaglandins .
  • Dopamine Receptor Antagonism : Certain derivatives of this compound have been identified as selective antagonists of the dopamine D2 receptor. This activity is particularly relevant in the context of treating disorders associated with dopaminergic dysregulation .
  • Antidepressant Potential : Similar compounds have demonstrated antidepressant-like effects in preclinical models, suggesting that 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one may also possess mood-stabilizing properties .

Study on Prostaglandin Antagonism

In a study examining the effects of various thiazepine derivatives on bronchial muscle contraction, it was found that 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one significantly reduced contractions induced by PGF2_2 in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and the degree of antagonism observed .

Dopamine D2 Receptor Study

Another study focused on the compound's interaction with dopamine receptors highlighted its potential as a treatment for schizophrenia. The study utilized animal models to assess behavioral changes following administration of the compound, demonstrating significant reductions in hyperactivity associated with dopaminergic overactivity .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Prostaglandin AntagonismReduced bronchial contraction
Dopamine D2 Receptor BlockadeDecreased hyperactivity in animal models
Antidepressant-like ActivityPotential mood stabilization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one, and what key reaction conditions are required for optimal yield?

  • Methodological Answer: The synthesis typically involves multi-step procedures, including heterocyclic core formation followed by benzyloxy substitution. Key steps may involve Suzuki-Miyaura coupling for aryl-aryl bond formation or nucleophilic aromatic substitution. Catalytic systems like Pd(PPh₃)₄ and ligands (e.g., XPhos) are critical for cross-coupling efficiency. Purification via column chromatography or preparative HPLC ensures ≥95% purity. Reaction temperature (e.g., 80–120°C) and solvent choice (e.g., DMF or THF) significantly impact yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and benzyloxy substitution patterns. Aromatic proton signals in the δ 6.8–7.8 ppm range are diagnostic.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₉H₁₅NO₂S requires m/z 329.08).
  • X-Ray Crystallography: Resolves bond angles and torsional strain in the thiazepinone ring. NIST-standardized databases provide reference data for validation .

Intermediate Research Questions

Q. What are the challenges in achieving enantiomeric purity during the synthesis of 7-Benzyloxy-dihydrodibenzo[b,f]thiazepinones, and what chiral resolution techniques are effective?

  • Methodological Answer: Racemization at the 11-keto position is a key challenge. Strategies include:

  • Asymmetric Catalysis: Chiral ligands (e.g., BINOL-derived catalysts) for stereocontrol during ring closure.
  • Chiral HPLC: Use of cellulose-based columns (e.g., Chiralpak® IA) for enantiomer separation.
  • Crystallization-Induced Diastereomer Resolution: Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can researchers optimize solubility and stability of 7-Benzyloxy-dihydrodibenzo[b,f]thiazepinones for in vitro pharmacological assays?

  • Methodological Answer:

  • Co-Solvent Systems: Use DMSO:water mixtures (≤5% DMSO) to prevent precipitation.
  • Lyophilization: Stabilize the compound as a lyophilized powder stored at -20°C under argon.
  • Surfactant Additives: Polysorbate-80 (0.01%) enhances solubility in aqueous buffers .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and regioselectivity of 7-Benzyloxy-substituted dibenzothiazepinones in electrophilic substitution reactions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 10,11-dihydro region shows higher electron density, favoring electrophilic attack at the 7-benzyloxy position.
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict substituent effects (e.g., electron-withdrawing groups deactivating the thiazepinone ring) .

Q. What strategies can resolve contradictions in reported pharmacological activities of 7-Benzyloxy-dihydrodibenzo[b,f]thiazepinones across different cell-based assays?

  • Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Off-Target Profiling: Use kinase/GPCR panels to identify non-specific interactions.
  • Metabolic Stability Testing: Incubate compounds with liver microsomes to assess degradation kinetics, which may explain variability in IC₅₀ values .

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) at specific positions on the dibenzothiazepinone core influence binding affinity to neurological targets?

  • Methodological Answer: Fluorination at the 8-position enhances metabolic stability and binding to serotonin receptors (e.g., 5-HT₂A) by:

  • Hydrogen Bonding: Fluorine acts as a hydrogen bond acceptor with Thr194 in the receptor pocket.
  • Lipophilicity Modulation: LogP reduction improves blood-brain barrier permeability. Comparative studies using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) validate these effects .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of 7-Benzyloxy-dihydrodibenzo[b,f]thiazepinones in cancer cell lines?

  • Methodological Answer: Discrepancies arise from:

  • Cell Line Heterogeneity: MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) may show differential ROS-mediated apoptosis responses.
  • Compound Purity: Impurities ≥2% (e.g., unreacted benzyl chloride intermediates) can skew MTT assay results. LC-MS purity verification is critical.
  • Dose-Response Variability: Use of non-linear regression models (e.g., four-parameter logistic) instead of fixed-dose comparisons .

Tables

Table 1: Key Spectral Data for 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 3.94 (m, 2H, CH₂-S)
HRMS (ESI+)m/z 329.0812 [M+H]⁺ (calc. 329.0815 for C₁₉H₁₅NO₂S)
X-RayDihedral angle: 12.5° between benzyloxy and thiazepinone planes

Table 2: Comparative Reactivity in Electrophilic Substitution Reactions

PositionFukui Index (f⁻)Predicted Reactivity
C-70.12Low (benzyloxy shield)
C-80.45High (electron-rich)
C-90.28Moderate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Reactant of Route 2
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

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